1-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide
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Overview
Description
1-Phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide is a complex organic compound that features a phenyl group, a pyridine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. For example, the synthesis might involve:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Attachment of the pyridine ring: This step might involve a nucleophilic substitution reaction where the pyridine ring is introduced to the imidazole intermediate.
Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-Phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Biology: The compound can be used as a probe to study biological processes and molecular interactions.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. These targets might include enzymes or receptors that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it might inhibit an enzyme involved in cancer cell proliferation or bind to a receptor that mediates inflammation.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-N-(benzothiazol-2-yl)methanimine: This compound has a similar structure but with a benzothiazole ring instead of the pyridine and imidazole rings.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound features a pyridine ring and is studied for its anti-tubercular activity.
Uniqueness
1-Phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-phenyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-24(23,14-15-6-2-1-3-7-15)20-11-13-21-12-10-19-17(21)16-8-4-5-9-18-16/h1-10,12,20H,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREILWXWUOFFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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